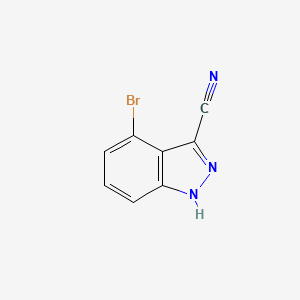

4-Bromo-1H-indazole-3-carbonitrile

Descripción general

Descripción

4-Bromo-1H-indazole-3-carbonitrile is a brominated indazole derivative with a carbonitrile group at the 3-position. This compound is part of the indazole family, which are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields of chemistry and medicine.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with commercially available indazole or its derivatives.

Bromination: The indazole core is brominated at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

Cyanation: The carbonitrile group is introduced at the 3-position through a cyanation reaction, often using reagents like potassium cyanide (KCN) or cuprous cyanide (CuCN) under controlled conditions.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for large-scale reactions, ensuring safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems are often employed to enhance efficiency and control reaction parameters.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, to replace the bromine atom.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, H2, palladium on carbon (Pd/C).

Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

Oxidation: Indazole-3-carboxylic acid derivatives.

Reduction: 4-Bromo-1H-indazole-3-amine.

Substitution: 4-Amino-1H-indazole-3-carbonitrile.

Aplicaciones Científicas De Investigación

4-Bromo-1H-indazole-3-carbonitrile has found applications in various scientific research areas:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Indazole derivatives exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic uses in drug discovery and development, particularly in targeting specific biological pathways.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mecanismo De Acción

4-Bromo-1H-indazole-3-carbonitrile is compared with other similar compounds, such as 6-Bromo-1H-indazole-4-carbonitrile and 4-Bromo-1H-pyrazole-3-carbonitrile. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which influences its reactivity and biological activity.

Comparación Con Compuestos Similares

6-Bromo-1H-indazole-4-carbonitrile

4-Bromo-1H-pyrazole-3-carbonitrile

4-Bromo-1H-indazole-3-carboxylic acid

Actividad Biológica

4-Bromo-1H-indazole-3-carbonitrile (CAS Number: 1167055-55-1) is a brominated indazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a carbonitrile group at the 3-position and is part of a larger family of indazole derivatives known for their pharmacological potential. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and applications in various fields.

This compound primarily functions as an enzyme inhibitor , particularly targeting lipoxygenase (LPO), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators. The inhibition of LPO is significant as it can reduce inflammation and oxidative stress, making this compound a candidate for therapeutic applications in inflammatory diseases.

Key Mechanisms:

- Enzyme Inhibition : Binds to the active site of lipoxygenase, preventing the formation of inflammatory mediators.

- Cell Signaling Modulation : Influences various cellular pathways by inhibiting specific kinases, such as CHK1 and CHK2, which are crucial in cancer biology.

- Biotransformation : Undergoes metabolic processes predominantly in the liver via cytochrome P450 enzymes, influencing its biological activity and therapeutic effects.

The compound exhibits several notable biochemical properties:

- Stability : Maintains stability under specific laboratory conditions, although its activity may diminish over time due to degradation.

- Dosage Effects : Demonstrates varying effects based on dosage; lower doses are associated with therapeutic benefits such as reduced inflammation.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant bactericidal activity .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 – 62.5 |

| Enterococcus faecalis | 62.5 – 125 |

Anti-inflammatory Effects

In laboratory settings, this compound has demonstrated potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.

Cancer Therapeutics

The compound's ability to inhibit specific kinases involved in cancer cell proliferation positions it as a promising candidate for cancer therapy. Studies indicate that it may enhance apoptosis in cancerous cells through modulation of signaling pathways.

Case Studies

A notable case study involved the administration of this compound in animal models to assess its anti-inflammatory and anti-cancer properties. The results indicated a significant reduction in tumor size and inflammatory markers compared to control groups, reinforcing its therapeutic potential.

Applications

The versatility of this compound extends across various fields:

- Pharmaceutical Development : Its role as an enzyme inhibitor makes it a candidate for drug development targeting inflammatory and cancerous conditions.

- Material Science : Used as an intermediate in synthesizing complex organic molecules, contributing to advancements in both pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

4-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSBWMOOELBNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694628 | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-55-1 | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.